![molecular formula C13H15NO3 B1441539 Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1187933-23-8](/img/structure/B1441539.png)
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Overview
Description
Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound that has been synthesized for various scientific research purposes. It is a tetrahydroquinoline derivative that has gained attention due to its unique chemical properties and potential applications in the field of medicine and biochemistry.
Scientific Research Applications
Synthesis of Fused Heterocycles
This compound is utilized in the synthesis of various fused heterocycles, which are structures where two or more rings share two or more atoms. These heterocycles often exhibit unique biological activities and are of great interest in pharmaceutical research .
Biological Activity Studies
The quinoline derivatives, to which this compound belongs, are known for their interesting pharmaceutical and biological activities. They serve as key intermediates in the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties .
Antiviral Agents
Specific derivatives of quinoline, including those related to Methyl 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, have been reported to show inhibitory activity against influenza A and other viruses, making them valuable in antiviral research .
Anti-inflammatory Applications
The anti-inflammatory properties of quinoline derivatives are being explored, with potential applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Research
Quinoline derivatives are being studied for their anticancer activities. They may work by interfering with the replication of cancer cells or inducing apoptosis .
Synthesis of Dibenzo Derivatives
This compound is used as a substrate in the synthesis of dibenzo derivatives, which are compounds containing two benzene rings. These derivatives have various applications, including in materials science and as intermediates in organic synthesis .
Development of Antimalarial Drugs
The structural similarity of quinoline derivatives to natural antimalarial compounds like quinine makes them candidates for the development of new antimalarial drugs .
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, this compound is involved in various organic synthesis reactions, contributing to the creation of a wide range of organic compounds with potential applications in drug development and beyond .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinolone compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
methyl 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)7-11(15)14-10-5-4-8(6-9(10)13)12(16)17-3/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBGYIFPFFZPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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